molecular formula C22H21N5 B2656244 5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900898-25-1

5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2656244
CAS No.: 900898-25-1
M. Wt: 355.445
InChI Key: MGZPVGRXWNMTDS-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases, which are critical drivers in various cancers. This compound was specifically designed and disclosed in a patent as a key intermediate for the development of novel anticancer therapeutics , highlighting its primary research value in oncology and targeted therapy development. Its mechanism of action involves binding to the ATP-binding pocket of these kinases, thereby inhibiting their autophosphorylation and subsequent downstream signaling through pathways like JAK/STAT, PI3K/Akt, and MAPK/Erk, which are essential for cell proliferation, survival, and metastasis. Research into ALK and ROS1 inhibitors is a cornerstone of precision medicine for malignancies such as ALK-positive non-small cell lung cancer (NSCLC) , neuroblastoma, and inflammatory myofibroblastic tumors. This pyrazolo[1,5-a]pyrimidine core structure serves as a valuable chemical probe for investigating the pathological roles of ALK and ROS1, elucidating resistance mechanisms to first-generation inhibitors, and providing a strategic scaffold for the synthesis and optimization of next-generation kinase inhibitors with improved efficacy and blood-brain barrier penetration.

Properties

IUPAC Name

5-methyl-3-phenyl-6-prop-2-enyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5/c1-3-9-19-16(2)26-22-20(17-10-5-4-6-11-17)15-25-27(22)21(19)24-14-18-12-7-8-13-23-18/h3-8,10-13,15,24H,1,9,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZPVGRXWNMTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CC=C)NCC3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the various substituents through sequential reactions. Key steps may include:

    Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the phenyl and pyridin-2-ylmethyl groups via nucleophilic substitution reactions.

    Alkylation Reactions: Addition of the prop-2-en-1-yl group through alkylation reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Overview

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines, including the target compound, as inhibitors of mycobacterial ATP synthase, making them promising candidates for treating tuberculosis caused by Mycobacterium tuberculosis (M.tb) .

Structure-Activity Relationship (SAR)

A comprehensive synthesis and structure–activity relationship (SAR) study was conducted on various derivatives of pyrazolo[1,5-a]pyrimidin-7-amines. The most effective analogues contained specific substitutions that enhanced their inhibitory activity against M.tb. For example, compounds with a 3-(4-fluoro)phenyl group and various 5-substituents showed significant in vitro growth inhibition of M.tb .

Case Study

In a notable case study, a series of 70 novel compounds were synthesized and evaluated for their anti-tubercular efficacy. Among these, certain derivatives exhibited potent activity with favorable pharmacokinetic profiles, including low hERG liability and good stability in liver microsomes .

CompoundSubstituentInhibition ActivityPharmacokinetic Profile
A3-(4-F)HighLow hERG liability
B5-AlkylModerateGood stability
C5-ArylHighLow hERG liability

Overview

Pyrazolo[1,5-a]pyrimidines have also been explored for their anticancer properties. Research indicates that these compounds can act as cyclin-dependent kinase inhibitors and apoptosis inducers .

Case Study

A study focusing on the synthesis of various substituted pyrazolo[1,5-a]pyrimidines demonstrated their effectiveness against multiple cancer cell lines. The results indicated that certain derivatives could significantly reduce cell viability in vitro while exhibiting minimal toxicity to normal cells .

CompoundCell Line TestedIC50 Value (µM)Toxicity Level
DHeLa10Low
EA54915Moderate
FMCF78Low

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Structural Variations Among Analogs

Pyrazolo[1,5-a]pyrimidine derivatives differ in substituents at positions 3, 5, 6, and 6. Below is a comparative analysis of Compound 1 and its closest analogs:

Compound ID Position 3 Position 5 Position 6 Position 7 (N-Substituent) Key Properties/Activity
Compound 1 Phenyl Methyl Allyl Pyridin-2-ylmethyl Mp: 158–160°C; Anti-Wolbachia
Compound 3 4-Fluorophenyl Methyl Methyl Pyridin-2-ylmethyl Not reported (synthesis detailed)
Compound 47 4-Fluorophenyl Phenyl - (6-Methylpyridin-2-yl)methyl Mp: 177–180°C; Anti-mycobacterial
Compound 153 Biphenyl-4-yl - Bromo Pyridin-3-ylmethyl HRMS: 456.0818; Antiproliferative
Compound 35a Phenyl - - Phenyl Cytotoxicity (IC₅₀: ~10 μM)

Impact of Substituents on Physicochemical Properties

  • Position 6 : The allyl group in Compound 1 may confer greater conformational flexibility compared to methyl (Compound 3) or bromo (Compound 153), influencing solubility and bioavailability .
  • Position 7 : Pyridin-2-ylmethyl (Compound 1) vs. pyridin-3-ylmethyl (Compound 153) alters spatial orientation, affecting interactions with biological targets (e.g., Wolbachia vs. mycobacteria) .

Biological Activity

The compound 5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which have shown significant biological activity in various therapeutic areas, particularly in the treatment of infectious diseases like tuberculosis and certain cancers. This article explores the biological activity of this specific compound, synthesizing available research findings and case studies.

Structure and Properties

The molecular structure of the compound includes a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of the methyl, phenyl, and pyridinyl groups contributes to its pharmacological properties.

Molecular Formula

  • C : 18
  • H : 19
  • N : 3
  • Molecular Weight : 293.36 g/mol

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can inhibit key biological pathways in pathogens. For instance, studies on related compounds have demonstrated their ability to inhibit mycobacterial ATP synthase, a critical enzyme in the energy metabolism of Mycobacterium tuberculosis (M.tb) . The mechanism often involves binding at specific sites within the enzyme structure, disrupting ATP production and leading to bacterial death.

Antimycobacterial Activity

The compound's potential as an antitubercular agent has been highlighted in several studies. For example:

  • In Vitro Studies : A focused library of analogues based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold showed promising results against M.tb, with low cytotoxicity and effective inhibition of bacterial growth within macrophages .
  • Structure–Activity Relationship (SAR) : Comprehensive SAR studies have identified key substituents that enhance antimicrobial activity. For instance, modifications at the 3 and 5 positions of the phenyl ring significantly improved potency against M.tb .

Other Biological Activities

Beyond its antimycobacterial properties, pyrazolo[1,5-a]pyrimidines have exhibited a range of biological activities:

  • Anticancer Properties : Some derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth .
  • Anti-inflammatory Effects : Compounds have demonstrated potential in reducing inflammation through various biochemical pathways .

Case Study 1: Antitubercular Efficacy

A study focused on a series of pyrazolo[1,5-a]pyrimidin-7-amines revealed that certain derivatives exhibited potent inhibitory effects on M.tb growth. The most effective compounds were characterized by specific substitutions that maximized their interaction with target enzymes involved in bacterial metabolism .

CompoundActivity (MIC μM)Comments
Compound A0.5High potency against M.tb
Compound B2.0Moderate potency; lower cytotoxicity
Compound C10Reduced efficacy; further optimization needed

Case Study 2: Cancer Cell Lines

In another investigation, derivatives of pyrazolo[1,5-a]pyrimidines were tested against various cancer cell lines. Results indicated that these compounds could inhibit cell proliferation effectively:

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung)15Induction of apoptosis
MCF7 (Breast)20Cell cycle arrest
HeLa (Cervical)12Inhibition of proliferation

Q & A

Basic: What are the established synthetic routes for this pyrazolo[1,5-a]pyrimidine derivative?

Methodological Answer:
The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of aminopyrazole derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example:

  • Step 1 : React 5-amino-1H-pyrazole-4-carboxylate derivatives with α,β-unsaturated aldehydes in refluxing pyridine (5–6 hours) to form the pyrimidine ring .
  • Step 2 : Introduce the allyl (prop-2-en-1-yl) group at position 6 via nucleophilic substitution or Pd-catalyzed coupling.
  • Step 3 : Functionalize the N-7 amine using reductive amination with pyridin-2-ylmethanol in the presence of NaBH3_3CN .
    Key Data : Yields range from 60–70%, with purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR : Confirm substitution patterns (e.g., allyl protons at δ 5.1–5.9 ppm, pyridine protons at δ 8.3–8.7 ppm) and distinguish regioisomers .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ at m/z 428.1984 for C22_{22}H22_{22}N6_6) and fragmentation patterns .
  • IR : Identify amine N–H stretches (~3300 cm1^{-1}) and pyrimidine C=N vibrations (~1600 cm1^{-1}) .
  • Elemental Analysis : Verify purity (e.g., C: 62.77%, H: 4.01%, N: 24.40% for analogous compounds) .

Basic: What preliminary biological activities have been reported for this compound?

Methodological Answer:
Pyrazolo[1,5-a]pyrimidines are studied for kinase inhibition (e.g., CDK9 IC50_{50} < 100 nM) and anticancer activity. Key assays include:

  • MTT/Proliferation Assays : Tested against breast (MCF-7) and lung (A549) cancer cell lines, showing apoptosis induction at 10–50 µM .
  • Kinase Profiling : Use ADP-Glo™ assays to measure ATP competition. The trifluoromethyl group (if present) enhances binding via hydrophobic interactions .
    Note : Substituents at N-7 (e.g., pyridinylmethyl) improve blood-brain barrier penetration for neuropharmacological studies .

Advanced: How can reaction yields be optimized for the allyl group introduction at position 6?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. CuI in Sonogashira or Heck couplings. Allylation yields improve from 50% to 75% with Pd catalysts in DMF at 80°C .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the allylating agent (e.g., allyl bromide) .
  • Microwave Assistance : Reduce reaction time from 12 hours to 2 hours, increasing yield by 15% .

Advanced: How does the allyl group at position 6 influence structure-activity relationships (SAR)?

Methodological Answer:

  • Steric Effects : The allyl group increases steric bulk, reducing off-target binding (e.g., selectivity ratio >10 for CDK9 vs. CDK2) .
  • Metabolic Stability : Allyl groups resist oxidative metabolism (CYP3A4), improving plasma half-life in murine models from 2h to 4h .
  • Computational Insights : DFT calculations show the allyl moiety stabilizes the bioactive conformation via π-π stacking with kinase hinge regions (binding energy ΔG = -9.8 kcal/mol) .

Advanced: How to resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Assay Standardization : Re-evaluate IC50_{50} values using consistent ATP concentrations (e.g., 10 µM vs. 100 µM) to account for competitive inhibition .
  • Purity Verification : Use HPLC-MS to confirm >95% purity; impurities (e.g., regioisomers) may falsely inflate activity .
  • Cell Line Authentication : Cross-check with STR profiling to rule out contamination (e.g., HeLa vs. MCF-7) .

Advanced: What strategies improve solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : Use HCl or mesylate salts to enhance aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
  • Co-solvents : Formulate with PEG-400/ethanol (1:1) for IP/IV administration .
  • Prodrug Design : Introduce phosphate esters at the pyrimidine N-1 position, cleaved in vivo by phosphatases .

Advanced: How can computational modeling guide functional group modifications?

Methodological Answer:

  • Docking Studies (AutoDock Vina) : Screen substituents (e.g., replacing allyl with propargyl) against CDK9 (PDB: 4BCF). The allyl group shows better hydrophobic complementarity (ΔG = -10.2 kcal/mol) .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; allyl derivatives maintain hydrogen bonds with Cys106 .
  • QSAR Models : Use CoMFA to correlate logP (2.5–3.5) with BBB permeability (PSA < 90 Ų) .

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